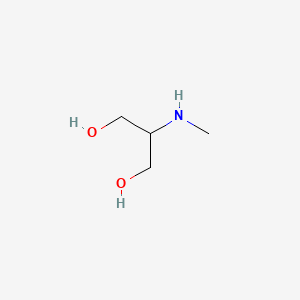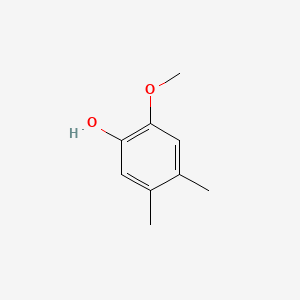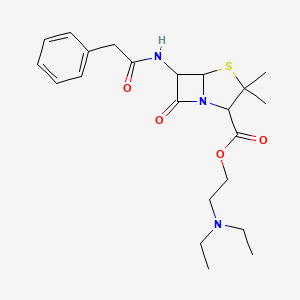![molecular formula C14H16N2O6 B3057281 Diethyl 2-[(4-nitroanilino)methylidene]propanedioate CAS No. 78596-42-6](/img/structure/B3057281.png)
Diethyl 2-[(4-nitroanilino)methylidene]propanedioate
Overview
Description
Diethyl 2-[(4-nitroanilino)methylidene]propanedioate, also known as DNP, is a chemical compound that has been widely used in scientific research for over a century. DNP is a yellow crystalline powder that is soluble in organic solvents such as ethanol and acetone. It is a versatile compound that has been used in various fields of research, including biochemistry, pharmacology, and toxicology.
Mechanism of Action
The mechanism of action of Diethyl 2-[(4-nitroanilino)methylidene]propanedioate involves the uncoupling of oxidative phosphorylation in mitochondria. Mitochondria are organelles that produce ATP by oxidizing glucose and other substrates through a series of electron transport chain reactions. The electron transport chain generates a proton gradient across the inner mitochondrial membrane, which drives the production of ATP by the enzyme ATP synthase. Diethyl 2-[(4-nitroanilino)methylidene]propanedioate disrupts this process by dissipating the proton gradient, leading to a decrease in ATP production and an increase in heat production.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Diethyl 2-[(4-nitroanilino)methylidene]propanedioate depend on the dose and duration of exposure. At low doses, Diethyl 2-[(4-nitroanilino)methylidene]propanedioate can increase metabolic rate and energy expenditure, leading to weight loss and improved insulin sensitivity. At high doses, Diethyl 2-[(4-nitroanilino)methylidene]propanedioate can cause hyperthermia, metabolic acidosis, and death. Diethyl 2-[(4-nitroanilino)methylidene]propanedioate has also been shown to induce oxidative stress, DNA damage, and apoptosis in cells.
Advantages and Limitations for Lab Experiments
Diethyl 2-[(4-nitroanilino)methylidene]propanedioate has several advantages and limitations for lab experiments. The advantages include its potent uncoupling activity, its ability to disrupt energy metabolism in cells, and its widespread use as a model compound for other uncouplers. The limitations include its toxicity, its narrow therapeutic window, and its potential for off-target effects on other physiological processes.
Future Directions
There are several future directions for Diethyl 2-[(4-nitroanilino)methylidene]propanedioate research, including:
1. Development of safer and more selective uncouplers for the treatment of metabolic disorders, such as obesity and type 2 diabetes.
2. Investigation of the role of uncouplers in cancer metabolism and the development of anticancer therapies that target mitochondrial function.
3. Elucidation of the molecular mechanisms of uncoupling and their regulation in health and disease.
4. Development of new methods for the detection and quantification of uncoupling activity in cells and tissues.
5. Exploration of the environmental and ecological effects of uncouplers and their potential as bioindicators of environmental pollution.
In conclusion, Diethyl 2-[(4-nitroanilino)methylidene]propanedioate is a versatile compound that has been used in various scientific research applications for over a century. Its potent uncoupling activity has made it a valuable tool for studying the mechanism of oxidative phosphorylation, energy metabolism, and toxicity in cells and organisms. However, its toxicity and potential for off-target effects on other physiological processes limit its use in clinical applications. Future research on Diethyl 2-[(4-nitroanilino)methylidene]propanedioate and other uncouplers will provide valuable insights into the regulation of energy metabolism and the development of new therapies for metabolic disorders and cancer.
Scientific Research Applications
Diethyl 2-[(4-nitroanilino)methylidene]propanedioate has been used in various scientific research applications, including:
1. Biochemistry: Diethyl 2-[(4-nitroanilino)methylidene]propanedioate is a potent uncoupler of oxidative phosphorylation, which is the process by which cells produce ATP (adenosine triphosphate) from glucose. Diethyl 2-[(4-nitroanilino)methylidene]propanedioate disrupts the electron transport chain in mitochondria, leading to a decrease in ATP production and an increase in heat production. This property of Diethyl 2-[(4-nitroanilino)methylidene]propanedioate has been used to study the mechanism of oxidative phosphorylation and the regulation of energy metabolism in cells.
2. Pharmacology: Diethyl 2-[(4-nitroanilino)methylidene]propanedioate has been used as a model compound to study the mechanism of action of other uncouplers, such as carbonyl cyanide m-chlorophenyl hydrazone (CCCP) and 2,4-dinitrophenol (Diethyl 2-[(4-nitroanilino)methylidene]propanedioate). Diethyl 2-[(4-nitroanilino)methylidene]propanedioate has also been used to study the effects of uncouplers on the metabolism of drugs and xenobiotics in cells.
3. Toxicology: Diethyl 2-[(4-nitroanilino)methylidene]propanedioate has been used as a toxicant in animal studies to investigate the effects of uncouplers on various physiological processes, such as thermoregulation, metabolism, and oxidative stress. Diethyl 2-[(4-nitroanilino)methylidene]propanedioate has also been used as a tool to study the mechanism of toxicity of other uncouplers and environmental pollutants.
properties
IUPAC Name |
diethyl 2-[(4-nitroanilino)methylidene]propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O6/c1-3-21-13(17)12(14(18)22-4-2)9-15-10-5-7-11(8-6-10)16(19)20/h5-9,15H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYMMFBRRNQYGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50291926 | |
| Record name | Diethyl [(4-nitroanilino)methylidene]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50291926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-[[(4-nitrophenyl)amino]methylidene]propanedioate | |
CAS RN |
78596-42-6 | |
| Record name | NSC79186 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79186 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl [(4-nitroanilino)methylidene]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50291926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



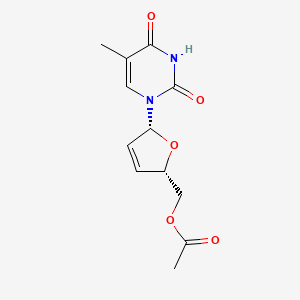

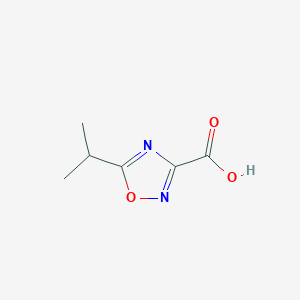
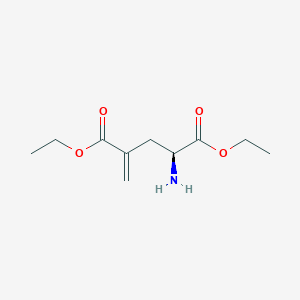

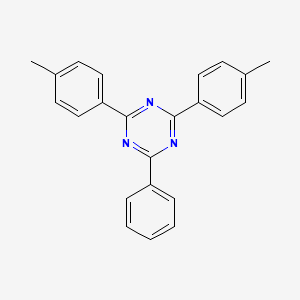
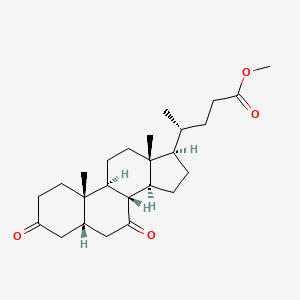
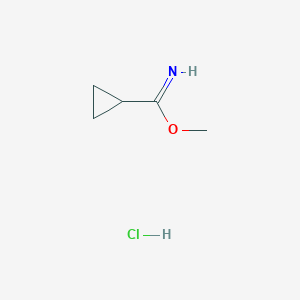
![{3-[(Oxiran-2-yl)methoxy]propyl}silane](/img/structure/B3057215.png)
![2-[2-(Benzyloxy)ethyl]propane-1,3-diol](/img/structure/B3057216.png)
